molecular formula C11H18ClN B1181638 ethyl 4-(dip-tolylaMino)benzoate CAS No. 104854-59-3

ethyl 4-(dip-tolylaMino)benzoate

Cat. No.: B1181638
CAS No.: 104854-59-3
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Description

Ethyl 4-(dip-tolylaMino)benzoate (CAS 104854-59-3) is a benzoate ester derivative of interest in several advanced research areas. Compounds within this chemical class are frequently investigated for their spectral properties and potential biological activity. Related ethyl 4-(substituted amino)benzoate compounds are known to serve as key intermediates in organic synthesis and are studied in materials science for their photophysical characteristics, such as absorption and fluorescence, which are valuable in the development of spectroscopic tools and photoactive systems . Furthermore, structurally similar aromatic benzoate esters have demonstrated significant promise in biomedical research. Recent preclinical studies on an ethyl 4-[(4-methylbenzyl)oxy]benzoate complex revealed potent antineoplastic activity, inducing apoptosis in cancer cell lines through the activation of pro-apoptotic genes like p53, Bax, and Caspase-3, and inhibition of the anti-apoptotic Bcl2 gene . This suggests a potential research pathway for this compound family in oncology and cell biology studies. This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct appropriate safety assessments before handling.

Properties

CAS No.

104854-59-3

Molecular Formula

C11H18ClN

Synonyms

ethyl 4-(dip-tolylaMino)benzoate

Origin of Product

United States

Preparation Methods

Challenges and Mitigation

  • Steric hindrance : Bulky p-tolyl groups slow coupling kinetics. Increasing catalyst loading to 5 mol% Pd improves conversion.

  • Byproducts : Ullmann-type homocoupling is suppressed using chelating ligands (e.g., BINAP).

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous hydrogenation : Fixed-bed reactors with Pd/C catalysts enable 24/7 operation.

  • Solvent recycling : Toluene and ethanol are recovered via distillation, reducing costs by 30–40%.

  • Quality control : In-line GC monitoring ensures intermediate purity >99% before coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dip-tolylaMino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(dip-tolylaMino)benzoate has been explored for its potential biological activities, particularly in drug development. Its derivatives have shown promise in:

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. For instance, derivatives have been tested against various strains, such as Staphylococcus aureus and Candida albicans, showing moderate to strong inhibitory effects .
  • Anticancer Properties : The compound's structure allows it to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics. Studies have suggested that modifications to the dip-tolylaMino group can enhance its efficacy against specific cancer types .

Materials Science

In materials science, this compound has been studied for its potential use in:

  • Organic Photovoltaics : The compound's electronic properties make it suitable for applications in organic solar cells. Its ability to function as a hole transport material can enhance the efficiency and stability of photovoltaic devices .
  • Polymer Chemistry : this compound can be incorporated into polymer matrices to improve their mechanical properties and thermal stability. Research has shown that incorporating such compounds can lead to materials with superior performance characteristics .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis, allowing for the creation of various derivatives through functional group modifications. This versatility is beneficial for:

  • Diverse Chemical Synthesis : this compound can be used as a starting material for synthesizing more complex molecules, including those with potential pharmaceutical applications. Its reactivity under different conditions enables the formation of diverse chemical entities .

Case Study 1: Antimicrobial Efficacy

A study published in Chemistry & Biology Interface evaluated the antimicrobial activity of this compound derivatives against multiple bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial effects, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. The study concluded that structural modifications could enhance antimicrobial potency .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, derivatives of this compound were tested on various cancer cell lines. The results demonstrated that some derivatives effectively induced cell death through apoptotic pathways, suggesting their potential as anticancer agents. The findings highlighted the importance of optimizing the dip-tolylaMino substituent to improve therapeutic outcomes .

Mechanism of Action

The mechanism of action of ethyl 4-(dip-tolylaMino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Ethyl Benzoate Derivatives and Their Properties

Compound Name Substituent at 4-Position Key Properties/Activities Evidence Source
Ethyl 4-(dip-tolylaMino)benzoate (Target) Dip-tolylaMino (N-linked two tolyl groups) Hypothesized high lipophilicity, potential antitumor activity (inferred from analogs)
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Sulfonamidobenzamide core MIC: 0.45–0.9 mM (vs. E. coli); antimicrobial activity
Ethyl 4-(dimethylamino)benzoate Dimethylamino group Higher degree of conversion in resin cements; superior physical properties vs. methacrylate analogs
Ethyl 4-(sulfooxy)benzoate Sulfate ester Isolated from natural sources; polar, water-soluble derivative
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Carbamothioylamino group Antitumor properties; sulfur enhances redox activity
Ethyl-p(n-butylamino)benzoate n-Butylamino group Used as a pharmaceutical intermediate; moderate lipophilicity

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The dip-tolylaMino group in the target compound increases molecular weight and lipophilicity compared to simpler substituents like dimethylamino or sulfonate . This may enhance membrane permeability but reduce aqueous solubility. Sulfonamide (SABA1) and sulfate (ethyl 4-(sulfooxy)benzoate) groups introduce polarity, improving solubility in polar solvents .
  • Electron-withdrawing groups (e.g., nitro in ethyl 4-nitrobenzoate derivatives) reduce electron density, affecting reactivity in synthesis .

Biological Activity

Ethyl 4-(dip-tolylaMino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H23NO2
  • Molar Mass : 345.43 g/mol
  • Structure : The compound features a benzoate moiety substituted with a diphenylamino group, which is crucial for its biological activity .

Pharmacological Activity

This compound has been investigated for various biological activities, primarily focusing on its anti-cancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays revealed that the compound exhibited IC50 values in the nanomolar range against various cancer cell lines:

Cell Line IC50 (nM) Mechanism
MCF-745Induction of apoptosis
HCT-1166Cell cycle arrest at G1 phase
HepG-248Inhibition of CDK2 activity

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G1 phase, which is critical for halting cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that it exhibits broad-spectrum antibacterial effects against various pathogens. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Study on Anticancer Effects

A notable study investigated the effects of this compound on HCT-116 colon cancer cells. The results indicated a significant increase in apoptosis rates compared to control groups, with a marked alteration in cell cycle distribution:

  • Control Group :
    • %G0-G1: 49.51
    • %S: 38.11
    • %G2/M: 12.38
  • Treatment Group :
    • %G0-G1: 57.04
    • %S: 31.15
    • %G2/M: 11.81
    • %Pre-G1 (apoptotic cells): 41.55

The treatment led to a substantial increase in early and late apoptotic cells, indicating the compound's potent pro-apoptotic effect .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound showed promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤10 μg/mL
Escherichia coli≤15 μg/mL
Pseudomonas aeruginosa≤12 μg/mL

These findings suggest that this compound could be developed into a therapeutic agent for treating bacterial infections .

Q & A

Basic Questions

Q. What spectroscopic and analytical methods are employed to characterize ethyl 4-(dip-tolylaMino)benzoate?

  • Answer : Structural characterization typically involves 1H/13C-NMR for identifying proton and carbon environments, IR spectroscopy to detect functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹), and mass spectrometry for molecular weight confirmation. For crystalline samples, X-ray diffraction (XRD) is used to determine bond lengths, angles, and lattice parameters. Purity is validated via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. What are the common synthetic routes for this compound?

  • Answer : Synthesis often involves multi-step reactions:

  • Step 1 : Esterification of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.
  • Step 2 : Reaction with substituted aryl halides or thiuram disulfides (e.g., tetramethylthiuram disulfide) under mild conditions (50–80°C, inert atmosphere) to introduce the dip-tolylaMino group. Solvents like DMF or THF are used with catalytic bases (e.g., triethylamine) .
    Example Reaction Table :
StepReagents/ConditionsYield (%)Reference
1Ethyl chloroformate, THF, RT85–90
2DTMT, DMF, 60°C70–75

Q. How is the purity of synthesized this compound validated?

  • Answer : Purity is assessed via TLC (using silica gel plates and UV visualization) and HPLC with C18 columns (acetonitrile/water mobile phase). Melting point analysis and elemental analysis (C, H, N) further confirm compound integrity .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic structure?

  • Answer : Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and electrostatic potential surfaces. For example, studies on analogous compounds (e.g., ethyl 4-[(dimethylcarbamothioyl)amino]benzoate) reveal that the thioamide group’s electron-withdrawing nature reduces HOMO-LUMO gaps, influencing reactivity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial)?

  • Answer : To address discrepancies:

  • Perform dose-response assays across multiple cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ variability.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities with biological targets (e.g., DNA topoisomerases).
  • Compare structural analogs (e.g., halogen-substituted derivatives) to identify SAR trends .

Q. How can reaction conditions be optimized to improve regioselectivity in derivatization reactions?

  • Answer : Key parameters:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution.
  • Temperature : Lower temps (0–25°C) reduce side reactions in amine coupling.
  • Catalysts : Pd/C or CuI enhance cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl substitutions) .

Q. What methodologies are used to investigate antitumor mechanisms of this compound derivatives?

  • Answer :

  • Enzyme inhibition assays : Measure inhibition of kinases (e.g., EGFR) or topoisomerases via fluorogenic substrates.
  • Apoptosis studies : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays.
  • In vivo models : Xenograft mice studies with pharmacokinetic profiling (e.g., bioavailability via LC-MS) .

Q. How do crystal packing interactions influence the stability of this compound?

  • Answer : XRD studies (e.g., SHELXL-refined structures) show intermolecular hydrogen bonds (N–H⋯O=C) and π-π stacking between aromatic rings stabilize the lattice. For example, C–H⋯π interactions in ethyl 4-[(dimethylcarbamothioyl)amino]benzoate contribute to a high melting point (>200°C) .

Methodological Considerations

  • Contradiction Analysis : When biological activity data conflicts, use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) to validate mechanisms .
  • Comparative Studies : Design experiments with structural analogs (e.g., ethyl 4-(4-fluorophenyl)benzoate) to isolate functional group contributions .

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